

Application Note: HPLC Analysis of 2,3-Dihydro-1-benzofuran-5-propanoic acid

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Compound of Interest

Compound Name: 2,3-Dihydro-1-benzofuran-5-propanoic acid

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Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **2,3-Dihydro-1-benzofuran-5-propanoic acid**. The described protocol is designed for researchers, scientists, and professionals in the drug development industry, providing a reliable method for purity assessment and quantification. The methodology utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, and UV detection, which is suitable for compounds with aromatic systems.[\[1\]](#)

Introduction

2,3-Dihydro-1-benzofuran-5-propanoic acid (CAS: 215057-28-6) is a chemical compound with a molecular formula of C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol .[\[1\]](#)[\[2\]](#) It features a dihydrobenzofuran core linked to a propanoic acid chain.[\[1\]](#) The carboxylic acid group imparts acidic properties, with a predicted pKa in the range of 4-5.[\[1\]](#)[\[2\]](#) Given its aromatic structure, the compound exhibits strong UV absorption, making HPLC with UV detection an ideal analytical technique.[\[1\]](#) This method is crucial for quality control, stability studies, and pharmacokinetic analysis in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of **2,3-Dihydro-1-benzofuran-5-propanoic acid** is presented in Table 1. Understanding these properties is essential for developing an

effective HPLC method.

Property	Value	Reference
Molecular Formula	C11H12O3	[1] [2]
Molecular Weight	192.21 g/mol	[1]
Physical State	Solid	[1]
Melting Point	95-97°C	[2] [3]
Boiling Point	355.2 ± 11.0 °C (Predicted)	[1] [2]
pKa	4.61 ± 0.10 (Predicted)	[2]
LogP	4.61 ± 0.10 (Predicted)	[1]

Experimental Protocol: HPLC Method

This section provides a detailed protocol for the HPLC analysis of **2,3-Dihydro-1-benzofuran-5-propanoic acid**.

- HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
- Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid (or Formic acid for MS compatibility).
- Standard: **2,3-Dihydro-1-benzofuran-5-propanoic acid** reference standard.

The optimized chromatographic conditions are summarized in Table 2.

Parameter	Condition
Column	C18 reversed-phase, 150 mm x 4.6 mm, 5 µm
Mobile Phase A	Water with 0.1% Phosphoric Acid
Mobile Phase B	Acetonitrile with 0.1% Phosphoric Acid
Gradient Elution	See Table 3
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	270 nm
Injection Volume	10 µL

The gradient elution program is detailed in Table 3.

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0.0	90	10
15.0	10	90
20.0	10	90
20.1	90	10
25.0	90	10

- Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.
- Mobile Phase B: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade acetonitrile and mix thoroughly.
- Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of **2,3-Dihydro-1-benzofuran-5-propanoic acid** reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 $\mu\text{g/mL}$ to 50 $\mu\text{g/mL}$.

Accurately weigh the sample containing **2,3-Dihydro-1-benzofuran-5-propanoic acid** and dissolve it in a known volume of 50:50 acetonitrile/water to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 μm syringe filter before injection.

Data Presentation and Analysis

The quantitative data for a typical calibration curve is summarized in Table 4. The method demonstrates good linearity over the tested concentration range.

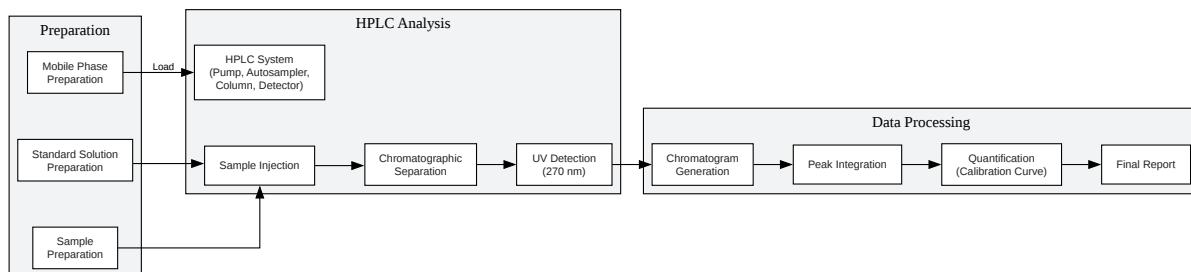
Concentration ($\mu\text{g/mL}$)	Peak Area (arbitrary units)
1.0	50,234
5.0	251,170
10.0	503,580
25.0	1,258,950
50.0	2,515,400

Linearity:

- Correlation Coefficient (r^2): > 0.999
- Equation: $y = 50250x + 890$

Visualization of Experimental Workflow

The logical flow of the HPLC analysis is depicted in the following diagram.

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Caption: Workflow for the HPLC analysis of **2,3-Dihydro-1-benzofuran-5-propanoic acid**.

Conclusion

The HPLC method described in this application note is suitable for the reliable quantification of **2,3-Dihydro-1-benzofuran-5-propanoic acid**. The use of a C18 reversed-phase column with a gradient elution of acetonitrile and acidified water, coupled with UV detection, provides excellent separation and sensitivity. This protocol can be readily implemented in quality control and research laboratories for routine analysis.

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References

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